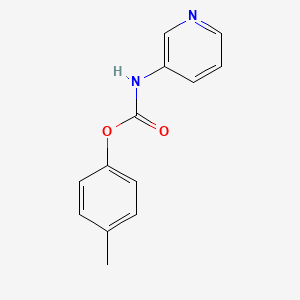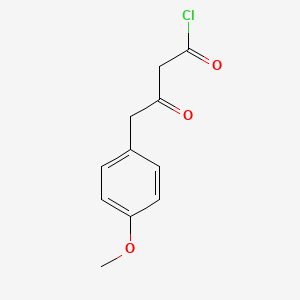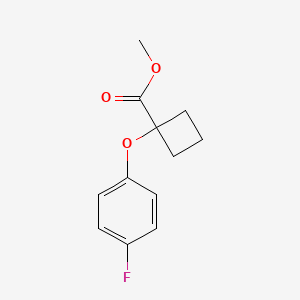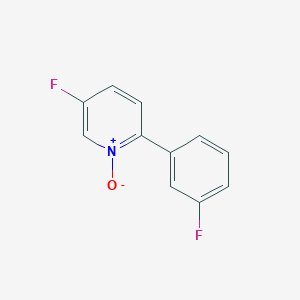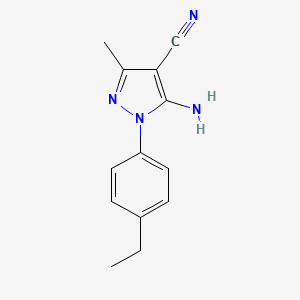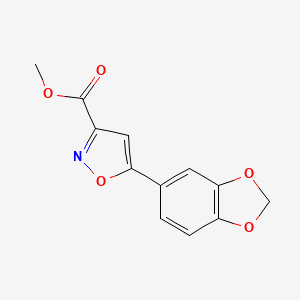
5-(1,3-ベンゾジオキソール-5-イル)イソキサゾール-3-カルボン酸メチル
説明
“Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C12H9NO5 . It has a molecular weight of 247.20 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate” is based on the isoxazole ring, which is a five-membered heterocyclic moiety . This isoxazole ring is attached to a benzodioxol group and a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate” has a molecular weight of 247.20 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results.科学的研究の応用
抗癌剤開発
5-(1,3-ベンゾジオキソール-5-イル)イソキサゾール-3-カルボン酸メチルに存在するベンゾジオキソール部分は、抗癌作用を持つ分子に見られる共通の特徴です。 研究によると、この化合物の誘導体は合成され、前立腺癌、膵臓癌、急性リンパ性白血病などの様々な癌細胞株に対する抗癌活性を評価することができます 。これらの化合物は細胞周期停止とアポトーシスを誘導することができ、これは癌治療において重要なメカニズムです。
分子多様性研究
この化合物は、潜在的な生物活性を持つ幅広い分子の設計と合成のためのテンプレートとして役立ちます。イソキサゾール環またはベンゾジオキソール部分の置換基を変えることで、研究者は多様な分子ライブラリを作成できます。 これらのライブラリは、様々な生物活性についてスクリーニングすることができ、分子多様性の分野に貢献します .
構造活性相関(SAR)分析
5-(1,3-ベンゾジオキソール-5-イル)イソキサゾール-3-カルボン酸メチルの構造は、詳細なSAR研究を可能にします。分子の異なる部分を体系的に修飾し、生物活性を評価することで、研究者は活性に重要な構造的特徴を理解することができます。 この情報は、より強力で選択的な薬物の合理的設計に役立ちます .
抗チューブリン剤研究
ベンゾジオキソール部分を有する化合物は、細胞分裂に必須のタンパク質であるチューブリンとの相互作用能力について研究されてきました。これらの化合物は、チューブリンの重合を阻害したり、微小管構造を安定化させることで、癌細胞の増殖を効果的に阻止することができます。 これは、それらを癌療法における抗チューブリン剤として有望な候補にします .
合成化学方法論
5-(1,3-ベンゾジオキソール-5-イル)イソキサゾール-3-カルボン酸メチルとその誘導体の合成には、新規な合成経路と方法論が関与する可能性があります。 例えば、パラジウム触媒によるC-Nクロスカップリング反応を使用することができ、これは合成有機化学の分野で大きな関心を集めています .
ケミカルバイオロジープローブ
この化合物は、その独特の構造により、生物系を研究するためのケミカルプローブとして使用できます。酵素や受容体などの生体標的との小分子の相互作用を理解するのに役立ちます。 これは、疾患の根本的なメカニズムを理解し、新しい治療標的の発見に役立ちます .
作用機序
Target of Action
Isoxazole derivatives are known to have inhibitory effects against xanthine oxidase (XO), a key enzyme involved in the production of uric acid . The 1,3-benzodioxol-5-yl group is also found in many bioactive compounds, suggesting that it may interact with various biological targets.
Biochemical Pathways
The inhibition of XO by isoxazole derivatives can affect the purine degradation pathway, leading to a decrease in uric acid production. This can be beneficial in conditions like gout, where there is an overproduction of uric acid .
将来の方向性
生化学分析
Biochemical Properties
Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The interaction with COX enzymes suggests that Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators . Additionally, this compound may interact with other biomolecules such as proteins and nucleic acids, influencing their function and stability.
Cellular Effects
The effects of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by modulating the activity of key signaling molecules and transcription factors . Furthermore, Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of metabolites, thereby impacting cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with COX enzymes results in the inhibition of their catalytic activity, thereby reducing the production of prostaglandins . Additionally, Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate may influence gene expression by binding to transcription factors or DNA, altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathways include oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic processes result in the formation of metabolites that may retain or lose the biological activity of the parent compound. The effects on metabolic flux and metabolite levels are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-15-12(14)8-5-10(18-13-8)7-2-3-9-11(4-7)17-6-16-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOYDDIMCZXJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



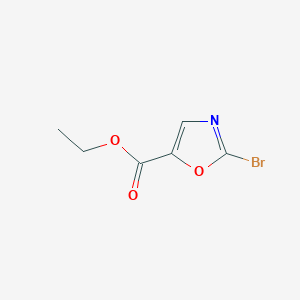
![N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B1415185.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)

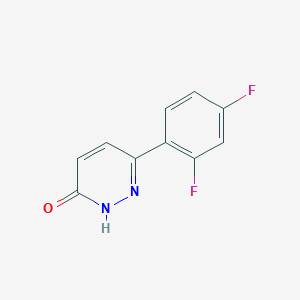
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1415193.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)
